NE 100 hydrochloride
Overview
Description
NE 100 hydrochloride: is a potent and selective antagonist of sigma-1 receptors. It has been extensively studied for its antipsychotic activity and its ability to suppress endoplasmic reticulum stress-induced hippocampal cell death . The compound has a molecular weight of 391.97 and a chemical formula of C23H34ClNO2 .
Scientific Research Applications
Chemistry: In chemistry, NE 100 hydrochloride is used as a reference compound for studying sigma-1 receptor antagonists. It is also used in the development of new synthetic methodologies for the preparation of similar compounds .
Biology: In biological research, this compound is used to study the role of sigma-1 receptors in various cellular processes, including cell death and stress response .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sigma-1 receptors .
Mechanism of Action
Target of Action
NE 100 hydrochloride is a potent and selective antagonist of the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane .
Mode of Action
This compound interacts with the sigma-1 receptor, inhibiting its activity . This interaction results in a change in calcium signaling within the cell, which can have various downstream effects depending on the specific cellular context .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
NE 100 hydrochloride plays a significant role in biochemical reactions by selectively binding to sigma-1 receptors with high affinity (K_i = 0.86 nM) and displaying over 55-fold selectivity over sigma-2 receptors . It also exhibits more than 6000-fold selectivity over other receptors such as D1, D2, 5-HT1A, 5-HT2, and PCP receptors . This compound interacts with sigma-1 receptors, which are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. The reversible binding nature of this compound (K_d = 1.2 nM) allows it to effectively modulate these biochemical processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress endoplasmic reticulum stress-induced hippocampal cell death, indicating its protective role in neuronal cells . Additionally, it displays antipsychotic activity in vivo, further highlighting its impact on cellular processes related to mental health .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to sigma-1 receptors. This binding interaction leads to the modulation of various cellular processes, including enzyme inhibition or activation and changes in gene expression . By antagonizing sigma-1 receptors, this compound can influence neurotransmitter release and ion channel activity, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored at -20°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antipsychotic activity without significant adverse effects . At higher doses, this compound may induce toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily associated with sigma-1 receptors, which are found in various cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is crucial for its activity and function, as it allows this compound to modulate cellular processes at specific sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NE 100 hydrochloride involves the reaction of 4-methoxy-3-(2-phenylethoxy)benzaldehyde with N,N-dipropylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: NE 100 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy and phenylethoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride and acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from the reactions involving this compound are typically the substituted amines and their hydrochloride salts .
Comparison with Similar Compounds
BD-1063: Another sigma-1 receptor antagonist with similar binding affinity and biological activity.
Haloperidol: A well-known antipsychotic drug that also acts as a sigma-1 receptor antagonist.
Rimcazole: A sigma-1 receptor antagonist with potential therapeutic applications in psychiatric disorders.
Uniqueness: NE 100 hydrochloride is unique in its high selectivity for sigma-1 receptors and its potent antipsychotic activity. It also has a distinct chemical structure that allows for specific interactions with sigma-1 receptors, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGMDXSHODHWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149409-57-4 | |
Record name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149409-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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